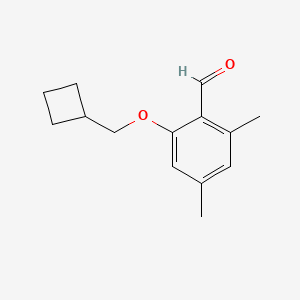
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclobutylmethoxy and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Formation of the Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutylmethanol with an appropriate alkylating agent.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Aldehyde Formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group. This can be done using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(Cyclobutylmethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Cyclobutylmethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutylmethoxy and dimethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclobutylmethoxy)-4-methylbenzaldehyde: Lacks one of the dimethyl groups.
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde: Contains a cyclopropyl group instead of a cyclobutyl group.
2-(Cyclobutylmethoxy)-4,6-dimethylbenzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both cyclobutylmethoxy and dimethyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-(cyclobutylmethoxy)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-10-6-11(2)13(8-15)14(7-10)16-9-12-4-3-5-12/h6-8,12H,3-5,9H2,1-2H3 |
Clé InChI |
SNSHRSMOOSPXHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OCC2CCC2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


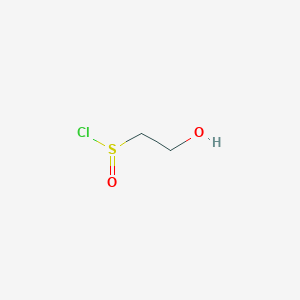
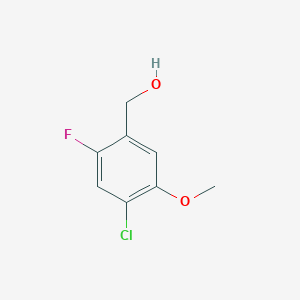



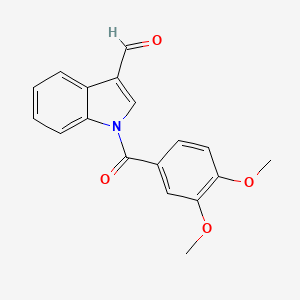

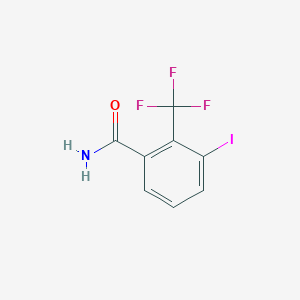

![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
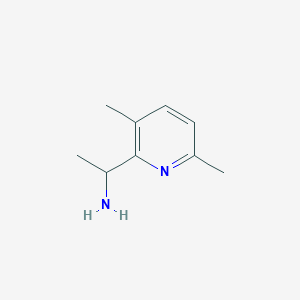

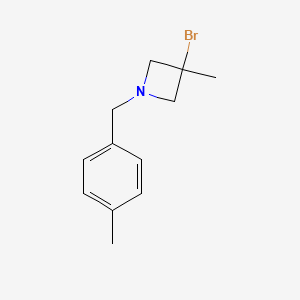
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
